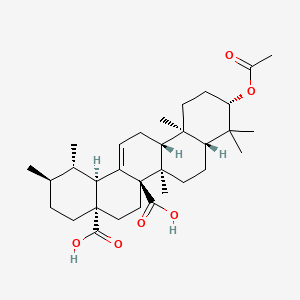

O-Acetylquinovic acid

Beschreibung

O-Acetylquinovic acid is a triterpenoid derivative of quinovic acid, a naturally occurring compound classified under pentacyclic triterpenes. Such modifications are common in triterpenoids to enhance bioavailability or bioactivity . Quinovic acid itself (C₃₀H₄₆O₅, MW 486.70 g/mol) exhibits a polar surface area of 94.80 Ų, moderate lipophilicity (AlogP: 6.15), and diverse biological targets, including cyclooxygenase-1 (COX-1), nuclear factor kappa-B (NF-κB), and cytochrome P450 enzymes . The acetylation likely alters these properties, as discussed below.

Eigenschaften

CAS-Nummer |

7346-27-2 |

|---|---|

Molekularformel |

C32H48O6 |

Molekulargewicht |

528.7 g/mol |

IUPAC-Name |

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |

InChI |

InChI=1S/C32H48O6/c1-18-10-15-31(26(34)35)16-17-32(27(36)37)21(25(31)19(18)2)8-9-23-29(6)13-12-24(38-20(3)33)28(4,5)22(29)11-14-30(23,32)7/h8,18-19,22-25H,9-17H2,1-7H3,(H,34,35)(H,36,37)/t18-,19+,22+,23-,24+,25+,29+,30-,31+,32-/m1/s1 |

InChI-Schlüssel |

HHCKJOUTBSMSAY-DPZQDLBJSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O |

Kanonische SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von O-Acetylquinovic Säure beinhaltet die Acetylierung von Quinovic Säure. Dieser Prozess erfordert typischerweise die Verwendung von Essigsäureanhydrid als Acetylierungsmittel und einen Katalysator wie Pyridin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Acetylierung der Hydroxylgruppe am Quinovic Säuremolekül zu gewährleisten .

Industrielle Produktionsverfahren: Die industrielle Produktion von O-Acetylquinovic Säure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Extraktion von Quinovic Säure aus natürlichen Quellen, gefolgt von deren chemischer Modifikation durch Acetylierung. Die Reaktionsbedingungen werden optimiert, um Ausbeute und Reinheit zu maximieren, und das Endprodukt wird durch Techniken wie Umkristallisation gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: O-Acetylquinovic Säure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Quinovic Säurederivaten mit unterschiedlichen Oxidationsstufen führen.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Molekül verändern, was möglicherweise seine biologische Aktivität beeinflusst.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen und so die chemische Vielfalt der Verbindung erhöhen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Thiole) werden unter spezifischen Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Quinovic Säurederivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion zu gesättigten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

O-Acetylquinovic Säure hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Sie dient als Vorläufer für die Synthese verschiedener Triterpenoidderivate, die auf ihre einzigartigen chemischen Eigenschaften untersucht werden.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, wie z. B. entzündungshemmende, antivirale und krebshemmende Wirkungen.

Medizin: Forschungen untersuchen ihr therapeutisches Potenzial bei der Behandlung von Krankheiten wie Krebs, Virusinfektionen und entzündlichen Erkrankungen.

Industrie: O-Acetylquinovic Säure wird aufgrund ihrer bioaktiven Eigenschaften bei der Entwicklung von Pharmazeutika und Nahrungsergänzungsmitteln eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von O-Acetylquinovic Säure beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass sie verschiedene Signalwege moduliert, darunter diejenigen, die an Entzündungen und Zellproliferation beteiligt sind. Die Verbindung kann die Aktivität bestimmter Enzyme wie Cyclooxygenase (COX) hemmen und so die Produktion von pro-inflammatorischen Mediatoren reduzieren. Darüber hinaus kann sie Apoptose in Krebszellen induzieren, indem sie caspase-abhängige Signalwege aktiviert .

Ähnliche Verbindungen:

Quinovic Säure: Die Stammverbindung von O-Acetylquinovic Säure, bekannt für ihre ähnlichen biologischen Aktivitäten.

Oleanolsäure: Ein weiteres Triterpenoid mit vergleichbaren entzündungshemmenden und krebshemmenden Eigenschaften.

Ursolic Säure: Eine strukturell verwandte Verbindung mit potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten

Einzigartigkeit: O-Acetylquinovic Säure ist einzigartig aufgrund ihrer spezifischen Acetylierung, die ihre biologische Aktivität und Stabilität im Vergleich zu ihrer Stammverbindung, Quinovic Säure, verbessern kann. Diese Modifikation kann auch ihre pharmakokinetischen Eigenschaften verbessern, wodurch sie ein effektiveres therapeutisches Mittel wird .

Wirkmechanismus

The mechanism of action of O-Acetylquinovic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators. Additionally, it may induce apoptosis in cancer cells by activating caspase-dependent pathways .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Properties

The table below compares O-acetylquinovic acid with quinovic acid and its glycosylated derivative, quinovic acid 3-O-α-L-rhamnopyranoside:

Key Observations :

- Glycosylation introduces polar sugar groups, improving solubility but limiting blood-brain barrier penetration .

Quinovic Acid

- Targets : COX-1, NF-κB, STAT3, CYP3A4 .

- Activities : Anti-inflammatory, anti-cancer, and enzyme inhibitory effects.

This compound

- Inferred Targets: Similar to quinovic acid but with enhanced stability (acetyl protects hydroxyl groups from metabolic glucuronidation) .

- Potential Advantages: Increased COX-1 inhibition (analogous to aspirin’s acetyl-mediated mechanism) . Improved pharmacokinetics due to slower hepatic clearance.

Quinovic Acid Glycosides

- Activities: Antiviral (e.g., against HIV) and immunomodulatory effects reported in Nauclea diderrichii .

- Limitations : Reduced cellular uptake due to larger size and polarity.

Analytical Characterization

- Quinovic Acid: Characterized via HPLC-MS and NMR, with retention time ~12.5 min (C18 column, acetonitrile-water gradient) .

- This compound: Expected to elute later in reverse-phase chromatography due to higher lipophilicity .

- Glycosides: Detectable via LC-ESI-MS/MS with diagnostic sugar fragmentation patterns (e.g., m/z 146 for rhamnose) .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for isolating and purifying O-Acetylquinovic acid from plant matrices while preserving structural integrity?

- Methodological Answer : Use sequential extraction with solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol) to fractionate plant extracts. Purification via column chromatography (silica gel or Sephadex LH-20) should be coupled with TLC/HPLC monitoring. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Ensure subsampling protocols adhere to particle size homogeneity and analytical reproducibility standards .

Q. How should researchers design experiments to confirm the acetylated position in this compound using spectroscopic techniques?

- Methodological Answer : Employ 2D-NMR (HSQC, HMBC) to map proton-carbon correlations and identify acetylation sites. Compare experimental data with literature-reported chemical shifts for analogous quinovic acid derivatives. Cross-validate using enzymatic deacetylation followed by LC-MS to track mass shifts (e.g., loss of 42 Da). Document deviations from established protocols and include negative controls .

Q. What quality control measures are critical during the synthesis of this compound derivatives to ensure reproducibility?

- Methodological Answer : Implement in-process controls (e.g., TLC at each reaction step) and characterize intermediates via melting point, IR, and NMR. Use standardized reaction conditions (temperature, solvent purity, catalyst ratios) and report yield variability. Include replicate analyses (n ≥ 3) to quantify uncertainty in spectral data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR spectral data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of published data to identify solvent- or instrument-dependent shifts. Replicate conflicting experiments under controlled conditions (e.g., identical deuterated solvents, field strength). Use quantum mechanical calculations (DFT) to predict shifts and compare with empirical data. Address outliers through collaborative inter-laboratory validation .

Q. What strategies are effective in reconciling conflicting bioactivity reports for this compound across in vitro models?

- Methodological Answer : Systematically evaluate cell line specificity, assay conditions (e.g., serum concentration, incubation time), and compound solubility. Use dose-response curves to quantify potency (EC₅₀/IC₅₀) and validate findings with orthogonal assays (e.g., enzyme inhibition vs. cell viability). Apply sensitivity analysis to identify confounding variables .

Q. How can computational modeling be integrated with experimental data to elucidate the conformational dynamics of this compound in solution?

- Methodological Answer : Perform molecular dynamics (MD) simulations using force fields (e.g., AMBER) to predict dominant conformers. Validate with NOESY/ROESY NMR to detect spatial proximities. Compare calculated and experimental free energy landscapes to refine models. Publish raw trajectory data and simulation parameters for reproducibility .

Q. What systematic approaches should be used to investigate enzymatic acetylation mechanisms in this compound biosynthesis?

- Methodological Answer : Combine gene knockout/knockdown studies in plant models with metabolomic profiling to trace precursor accumulation. Use isotopic labeling (¹⁴C-acetate) to track acetylation kinetics. Characterize enzyme specificity via in vitro assays with recombinant acetyltransferases and structural analogs of quinovic acid .

Methodological Best Practices

- Data Contradiction Analysis : Apply triangulation by cross-referencing spectral, computational, and bioassay data. Use funnel plots or Bland-Altman analysis to assess inter-study variability .

- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and simulation datasets in public repositories .

- Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including subsampling protocols and analytical uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.